molecular formula C13H12O5 B3041204 8-Acetyl-6,7-dimethoxycoumarin CAS No. 263271-48-3

8-Acetyl-6,7-dimethoxycoumarin

Cat. No.: B3041204
CAS No.: 263271-48-3
M. Wt: 248.23 g/mol
InChI Key: NOPAMSBRHITOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-6,7-dimethoxycoumarin (CAS 263271-48-3) is a synthetically accessible coumarin derivative with a molecular formula of C13H12O5 and a molecular weight of 248.23 g/mol . This compound is part of the coumarin scaffold, recognized in chemical biology as a "privileged structure" for its versatile interactions with various enzymes and receptors, making it a valuable scaffold for developing compounds with diverse pharmacological activities . The specific substitution pattern of the acetyl group at the 8-position and methoxy groups at the 6- and 7-positions creates a unique electronic and steric environment that is critical for its research value . Recent studies highlight its potential in neurodegenerative disease research. Specifically, 8-acetyl-7-hydroxy-4-methylcoumarin has been identified as a novel multi-target-directed ligand (MTDL), demonstrating potent inhibitory activity against both human acetylcholinesterase (hAChE) and monoamine oxidases (hMAO-A), which are key targets in Alzheimer's disease therapy . Furthermore, research on methoxy-substituted coumarin analogs, including this compound, is a significant trajectory in anticancer agent discovery . Studies indicate that such compounds can exhibit anti-proliferative activity against various cancer cell lines, with mechanisms that may include the induction of apoptosis and inhibition of tumor cell proliferation . The compound is a pale yellow crystalline powder with a melting point of 95.5-97°C . It is soluble in chloroform and should be stored in a cool, dry place between 2-8°C . As with many coumarin derivatives, its planar backbone and functionalizability make it a compound of interest not only in medicinal chemistry but also in material science, for applications such as fluorescent probes . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-acetyl-6,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7(14)11-12-8(4-5-10(15)18-12)6-9(16-2)13(11)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPAMSBRHITOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Biosynthetic Pathways of 8 Acetyl 6,7 Dimethoxycoumarin

Natural Occurrence and Isolation Methodologies from Botanical Sources

8-Acetyl-6,7-dimethoxycoumarin is a naturally occurring compound found in various plant species. Its isolation from these botanical sources involves a series of extraction and chromatographic techniques.

Extraction Techniques from Specific Plant Species (e.g., Jatropha multifida L., Viola yedoensis Makino, Citrus medica)

The initial step in obtaining this compound from plant material is extraction. The choice of solvent and method depends on the plant species and the part of the plant being used.

For instance, in studies involving Jatropha multifida L., a related compound, 8-hydroxy-6,7-dimethoxycoumarin (fraxidin), was isolated from an ethyl acetate (B1210297) fraction of the stem extract. neliti.comscite.ai This suggests that ethyl acetate is an effective solvent for extracting coumarins from this species. The process typically involves macerating the dried and powdered plant material in the chosen solvent, followed by filtration and concentration of the extract.

In the case of Viola yedoensis Makino, various coumarins, including 6,7-dimethoxycoumarin, have been identified. oup.comoup.comnih.gov While the specific extraction method for this compound is not detailed, general methods for coumarin (B35378) extraction from Viola species often involve the use of solvents like ethanol. nih.gov

Citrus medica is another botanical source where coumarins are abundant. mdpi.commdpi.com Studies on different parts of C. medica have identified various coumarin derivatives. nih.govresearchgate.net Pressurized liquid extraction with methanol (B129727) has been effectively used to extract coumarins from citrus fruits. mdpi.com

The following table summarizes the plant sources and the extraction solvents used for related coumarins, providing insight into potential methods for this compound extraction.

Plant SpeciesPlant PartExtraction SolventRelated Coumarin Isolated
Jatropha multifida L.StemEthyl Acetate8-hydroxy-6,7-dimethoxycoumarin (Fraxidin) neliti.comscite.ai
Viola yedoensis MakinoWhole PlantNot Specified6,7-dimethoxycoumarin oup.comoup.comnih.gov
Citrus medicaFruits, Stem BarkMethanol, Ethyl Acetate6,7-dimethoxycoumarin, 5,7-dimethoxycoumarin mdpi.commdpi.comresearchgate.net

Chromatographic Separation and Purification Strategies (e.g., HPLC, TLC, column chromatography)

Following extraction, the crude extract contains a mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

Column Chromatography is a fundamental technique used for the initial separation of compounds. The ethyl acetate fraction from Jatropha multifida L., for example, was subjected to vacuum liquid chromatography (VLC) with a gradient elution system of dichloromethane, ethyl acetate, and methanol to isolate fraxidin. neliti.com Silica gel is a commonly used stationary phase in column chromatography for the separation of coumarins. nih.gov

Thin-Layer Chromatography (TLC) is often used to monitor the separation process and to identify the fractions containing the desired compound. nih.gov Specific spray reagents can be used to visualize coumarins on the TLC plate. neliti.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of coumarins. nih.gov Reversed-phase columns with mobile phases consisting of water and acetonitrile (B52724) are frequently employed for the separation of coumarins. nih.gov A study on Zanthoxylum zanthoxyloides utilized LC-MS/MS with a reversed-phase column and a water/acetonitrile mobile phase for the analysis of various coumarins, including this compound. nih.gov

The table below outlines the chromatographic techniques used in the isolation and analysis of coumarins from the aforementioned plant species.

Chromatographic TechniqueStationary PhaseMobile Phase/EluentApplication
Vacuum Liquid Chromatography (VLC)Silica GelDichloromethane-Ethyl Acetate-Methanol gradientFractionation of Jatropha multifida L. extract neliti.com
Thin-Layer Chromatography (TLC)Silica GelNot SpecifiedMonitoring separation of Viola yedoensis Makino compounds nih.gov
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)Water/Acetonitrile gradientSeparation and analysis of coumarins in Zanthoxylum zanthoxyloides and Citrus medica nih.govnih.gov

Proposed Biosynthetic Pathways Leading to this compound

The biosynthesis of coumarins in plants primarily follows the phenylpropanoid pathway. researchgate.net While the specific pathway for this compound is not fully elucidated, the general steps for the formation of the coumarin core and subsequent modifications provide a framework for its likely biosynthesis.

Precursor Identification and Enzymatic Transformations within Plant Metabolism

The biosynthesis of simple coumarins begins with the amino acid L-phenylalanine. researchgate.net Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). researchgate.net A series of hydroxylation and methylation reactions then occur to form various coumarin derivatives. researchgate.net

The formation of the dimethoxy substitution pattern seen in this compound likely involves O-methyltransferases (OMTs) that add methyl groups to hydroxylated coumarin precursors. For example, the biosynthesis of scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) involves the conversion of ferulic acid. dergipark.org.tr The formation of the 6,7-dimethoxy pattern would require further enzymatic action.

The acetyl group at the C-8 position is a less common modification. Its introduction likely occurs at a later stage in the biosynthetic pathway, catalyzed by a specific acetyltransferase enzyme. The exact precursor that undergoes acetylation to form this compound is yet to be definitively identified.

Key enzymes in the general coumarin biosynthetic pathway include:

Phenylalanine ammonia lyase (PAL): Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. researchgate.net

Cinnamate 4-hydroxylase (C4H): Introduces a hydroxyl group at the 4-position of the phenyl ring.

Feruloyl-CoA 6′-hydroxylase (F6′H): An important enzyme in scopoletin biosynthesis. nih.gov

O-methyltransferases (OMTs): Catalyze the methylation of hydroxyl groups. researchgate.net

Genetic and Metabolic Engineering Approaches for Enhanced Production (If applicable for related dimethoxycoumarins)

Metabolic engineering offers a promising approach to enhance the production of valuable plant secondary metabolites, including coumarins. longdom.orgmathworks.com By manipulating the genes encoding key enzymes in the biosynthetic pathway, it is possible to increase the yield of desired compounds. youtube.com

For dimethoxycoumarins, strategies could involve:

Overexpression of genes encoding O-methyltransferases that are specific for the 6- and 7-positions of the coumarin ring.

Introducing genes for specific acetyltransferases that can catalyze the C-8 acetylation.

Downregulating competing pathways to divert more precursors towards coumarin biosynthesis.

While specific metabolic engineering studies for the enhanced production of this compound are not yet reported, research on related coumarins provides a proof of concept for the feasibility of such approaches. sciopen.com The engineering of microorganisms to produce coumarins has also been explored, offering an alternative production platform. sciopen.com

Synthetic Strategies and Chemo Enzymatic Approaches for 8 Acetyl 6,7 Dimethoxycoumarin and Its Analogues

Retrosynthetic Analysis of the 8-Acetyl-6,7-dimethoxycoumarin Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds forming the pyrone ring.

A common disconnection strategy involves breaking the ester linkage and the C3-C4 bond of the coumarin (B35378) ring. This leads back to a substituted phenol (B47542) and a β-ketoester. Specifically for this compound, this approach points to 3,4-dimethoxyphenol (B20763) and an appropriate acetoacetic ester derivative as the key precursors.

Another retrosynthetic approach involves the disconnection of the C4-C4a and C2-O1 bonds, which is characteristic of the Knoevenagel condensation pathway. This route identifies a 2-hydroxy-3,4-dimethoxybenzaldehyde (B104142) and a suitable active methylene (B1212753) compound as the primary starting materials.

Total Synthesis Methodologies

The de novo synthesis of the this compound core can be achieved through several condensation reactions.

Pechmann Condensation and Variants for Coumarin Ring Formation

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. wikipedia.org The reaction proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin ring. wikipedia.org For the synthesis of this compound, this would involve the reaction of 3,4-dimethoxyphenol with an appropriate β-ketoester. The use of strong acids like sulfuric acid, hydrochloric acid, or Lewis acids such as zinc chloride and aluminum chloride is common. conicet.gov.ar

ReactantsCatalystProduct
3,4-DimethoxyphenolAcid CatalystThis compound
Ethyl Acetoacetate (B1235776)(e.g., H₂SO₄, AlCl₃)

Table 1: Generalized Pechmann Condensation for this compound.

Knoevenagel Condensation Approaches Involving Dimethoxysalicylaldehydes

The Knoevenagel condensation provides an alternative route to coumarins, involving the reaction of an o-hydroxybenzaldehyde with an active methylene compound, typically in the presence of a weak base like piperidine (B6355638) or an amine salt. thermofisher.comalfa-chemistry.com To synthesize this compound via this method, 4,5-dimethoxysalicylaldehyde would be condensed with ethyl acetoacetate. phcogj.com The reaction initially forms an α,β-unsaturated intermediate which then undergoes intramolecular cyclization and dehydration to yield the coumarin product. alfa-chemistry.com

ReactantsCatalystProduct
4,5-DimethoxysalicylaldehydePiperidineThis compound
Ethyl Acetoacetate

Table 2: Knoevenagel Condensation for this compound. phcogj.com

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for coumarin synthesis. jetir.orgeurekalert.org These "green" approaches aim to reduce the use of hazardous solvents and catalysts, minimize energy consumption, and improve reaction efficiency. eurekalert.org Techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of solvent-free conditions or biodegradable solvents like polyethylene (B3416737) glycol (PEG) have been successfully applied to classic coumarin syntheses like the Pechmann and Knoevenagel condensations. jetir.org For instance, the Pechmann condensation has been effectively carried out using mechanochemical methods (ball milling) at room temperature, eliminating the need for hazardous acids and solvents. rsc.org Similarly, Knoevenagel condensations have been performed under ultrasound irradiation in aqueous media, including vegetable juices, leading to high yields and short reaction times. nih.gov The use of ionic liquids as recyclable catalysts and reaction media also represents a significant advancement in the green synthesis of coumarins. rsc.orgbeilstein-journals.orgnih.gov

Semi-Synthetic Modifications of Naturally Occurring Coumarin Precursors

Semi-synthesis is a valuable strategy that utilizes naturally occurring or readily available compounds as starting materials for chemical modification. researchgate.net This approach can be more efficient than total synthesis, especially for complex molecules.

Acetylation and Alkylation Reactions at Specific Positions

The functionalization of a pre-existing coumarin scaffold through reactions like acetylation and alkylation is a common semi-synthetic strategy. For example, a naturally occurring coumarin with a hydroxyl group at the 7-position and methoxy (B1213986) groups at the 6 and 8 positions, such as Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin), could serve as a precursor. mdpi.com Acetylation of the aromatic ring, a Friedel-Crafts type reaction, can introduce an acetyl group. masterorganicchemistry.com This reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. beilstein-journals.orgnih.govmasterorganicchemistry.com The position of acetylation on the coumarin ring is directed by the existing substituents.

Alkylation, particularly O-alkylation of hydroxyl groups, is another key modification. For instance, converting a hydroxyl group to a methoxy group can be achieved using reagents like dimethyl sulfate (B86663) in the presence of a weak base such as potassium carbonate. japsonline.com These modifications allow for the synthesis of a diverse range of coumarin analogues from a common natural precursor. researchgate.netjmchemsci.comnih.gov

PrecursorReagent(s)Reaction TypeProduct
6,7-DimethoxycoumarinAcetic Anhydride, Lewis AcidFriedel-Crafts AcetylationThis compound
7-Hydroxy-6-methoxycoumarinDimethyl Sulfate, K₂CO₃O-Alkylation6,7-Dimethoxycoumarin

Table 3: Example Semi-Synthetic Routes to this compound and its Precursor.

Fries Rearrangement for Acetyl Group Migration

The Fries rearrangement is a well-established organic reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com This reaction is particularly relevant for the synthesis of 8-acetylcoumarins from their 7-acetoxycoumarin (B77463) precursors. The rearrangement is regioselective, with the acyl group migrating preferentially to the ortho or para position relative to the hydroxyl group. The reaction conditions, such as temperature and the choice of solvent, can influence the regioselectivity of the product distribution. wikipedia.org

The generally accepted mechanism of the Fries rearrangement involves the coordination of the Lewis acid (commonly aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester group. This coordination polarizes the ester bond, leading to the formation of an acylium cation intermediate. This electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution, followed by proton abstraction to restore aromaticity. Finally, hydrolysis of the reaction mixture yields the hydroxy aryl ketone. wikipedia.orgaakash.ac.in

In the context of coumarin synthesis, the Fries rearrangement has been successfully employed to introduce an acetyl group at the C-8 position of the coumarin nucleus. Historical studies by Desai and Mavani (1941) demonstrated that heating 7-acetoxycoumarins with aluminum chloride at temperatures between 150-160°C leads to the migration of the acetyl group, yielding 8-acetyl-7-hydroxycoumarins as the primary product. ias.ac.in More recent studies have explored variations of this reaction on substituted coumarins. For instance, the Fries rearrangement of 7-acetoxy-4-methoxycoumarin has been carried out at a lower temperature of 85°C in acetonitrile (B52724), using an excess of aluminum chloride. japsonline.com Furthermore, a patented process describes the Fries rearrangement of 7-(2′-chloroacetyloxy)-8-methoxycoumarin at 100°C in the presence of aluminum chloride to produce 6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin, showcasing the versatility of this reaction for different substituted coumarins. google.com

While a specific protocol for the Fries rearrangement of a direct precursor to this compound is not extensively detailed in the available literature, the successful application of this reaction to structurally similar 6,7-disubstituted and 7,8-disubstituted coumarins provides a strong basis for its feasibility. The reaction would likely proceed by heating the precursor, 7-acetoxy-6,8-dimethoxycoumarin, with a Lewis acid like aluminum chloride. The reaction temperature would be a critical parameter to control the regioselectivity and yield of the desired 8-acetyl product.

Precursor CompoundReaction ConditionsProductReference
7-AcetoxycoumarinAlCl₃, 150-160°C8-Acetyl-7-hydroxycoumarin ias.ac.in
7-Acetoxy-4-methoxycoumarinAlCl₃, Acetonitrile, 85°C8-Acetyl-7-hydroxy-4-methoxycoumarin japsonline.com
7-(2′-Chloroacetyloxy)-8-methoxycoumarinAlCl₃, 100°C6-(2′-Chloroacetyl)-7-hydroxy-8-methoxycoumarin google.com

Chemo-Enzymatic Synthesis and Biocatalysis for Enantioselective or Regioselective Derivatives (If applicable)

Chemo-enzymatic synthesis and biocatalysis have emerged as powerful tools in modern organic chemistry, offering high selectivity under mild reaction conditions. While specific examples of the chemo-enzymatic synthesis of enantioselective or regioselective derivatives of this compound are not prominently documented, the known reactivity of the coumarin scaffold and the acetyl group suggests potential applications of enzymatic transformations.

Enzymes such as lipases, oxidoreductases, and hydrolases have been widely used for the modification of various organic molecules, including coumarins. For instance, lipases are known to catalyze esterification, and transesterification reactions, which could potentially be applied to the hydroxyl group of a precursor to this compound or to the acetyl group itself. nih.govnih.gov There is evidence of lipase-catalyzed reactions involving 3-acetylcoumarins, indicating the accessibility of the acetylcoumarin core to enzymatic modification. tuwien.at

Furthermore, studies on the metabolism of scoparone (B1681568) (6,7-dimethoxycoumarin) have shown that cytochrome P450 enzymes can achieve regioselective O-demethylation, producing either isoscopoletin (B190330) or scopoletin (B1681571). nih.gov This demonstrates the potential for enzymatic systems to selectively modify the methoxy groups on the coumarin ring, which could be a strategy to create novel derivatives of this compound.

The acetyl group at the C-8 position also presents a handle for further enzymatic modifications. For example, oxidoreductases could be employed for the enantioselective reduction of the ketone to a chiral alcohol. While direct enzymatic reduction of 8-acetylcoumarins has not been detailed, the enzymatic reduction of other aryl ketones is a well-established process. mdpi.com

Research has also shown that 8-acetylcoumarin itself is a mild inhibitor of cholinesterases and β-secretase. acs.org This inherent biological activity has prompted the synthesis of hybrid molecules, such as coumarin-triazole derivatives, starting from 8-acetylcoumarin. mdpi.com Such synthetic strategies could be combined with enzymatic steps to introduce chirality or other specific modifications.

Enzyme ClassPotential Reaction on this compound or its PrecursorsPotential Product
LipaseEsterification/Transesterification of hydroxyl groupEster derivatives
Cytochrome P450Regioselective O-demethylationHydroxylated derivatives
OxidoreductaseEnantioselective reduction of the acetyl ketoneChiral alcohol derivatives

Structure Activity Relationship Sar Studies of 8 Acetyl 6,7 Dimethoxycoumarin Derivatives

Design and Synthesis of Novel 8-Acetyl-6,7-dimethoxycoumarin Analogs

The synthetic versatility of the coumarin (B35378) backbone allows for extensive modifications to develop new analogs with improved biological properties. mdpi.com

Modifications at the Acetyl Moiety for Biological Activity Enhancement

Modifications at the acetyl group of coumarin derivatives have been a key strategy to enhance their biological activities. For instance, the Claisen-Schmidt condensation of the acetyl group with various benzaldehydes has been employed to create chalcone (B49325) derivatives. mdpi.com Another approach involves the conversion of the acetyl group into different functionalities. For example, 3-acetyl-4-hydroxycoumarin has been reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which then serves as a precursor for synthesizing new derivatives. researchgate.net The acetyl group can also direct the synthesis of more complex structures. In one study, the acetyl group of 7-farnesyloxy-3-acetylcoumarins was positioned into a hydrophilic pocket within an enzyme's active site, highlighting its role in molecular recognition. researchgate.net

Substituent Variations on the Coumarin Ring System (e.g., hydroxyl, methoxy (B1213986), halogen, alkyl groups)

The type and position of substituents on the coumarin ring significantly influence the biological activity of the resulting derivatives.

Hydroxyl Groups : The presence of hydroxyl groups on the coumarin scaffold has been shown to be important for antioxidant activity. mdpi.com For example, 6,7-dihydroxycoumarin displays significant Mcl-1 inhibitory activity, which is crucial for cancer therapy. nih.gov The methylation of these hydroxyl groups, however, leads to a decrease in this inhibitory activity. nih.gov

Methoxy Groups : Methoxy groups, particularly at the 6 and 7 positions, are determinant for inhibitory potency against certain enzymes. nih.gov For instance, 6,7-dimethoxycoumarin derivatives have shown good inhibitory activity against butyrylcholinesterase (BChE). mdpi.com The presence of methoxy groups on the coumarin ring has also been found to improve DPPH radical scavenging activity. nih.gov

Halogen Groups : The introduction of halogen atoms, such as chlorine, at position 6 of the coumarin structure can improve antioxidant activity. nih.gov Fluorinated hybrids of coumarin have demonstrated higher cytotoxicity against cancerous cells compared to their chlorinated, hydroxylated, or methoxylated counterparts. phcogj.com

Alkyl Groups : The presence of a short alkyl chain (1-5 carbons) at the C-6 position of 5,7-dimethoxycoumarins has been identified as essential for potent inhibitory activity against inducible-nitric oxide synthase (iNOS) expression. researchgate.net

Ring Fusion and Heterocyclic Modifications to the Coumarin Core

Fusing additional rings or incorporating heterocyclic moieties onto the coumarin core is a common strategy to create novel compounds with enhanced pharmacological profiles. This approach can lead to the development of polycyclic structures with diverse biological activities. frontiersin.org For instance, the fusion of a triazole ring to the coumarin scaffold has been used to create hybrids with potential applications in treating Alzheimer's disease. mdpi.com Similarly, the incorporation of a 1,2,3-triazole and a benzoyl-substituted arylamine moiety has resulted in compounds with significant antiproliferative activity against human breast cancer cells. mdpi.com The synthesis of such fused systems can be achieved through various chemical reactions, including palladium-catalyzed annulation. frontiersin.org

Elucidation of Structural Determinants for Observed Biological Activities (In Vitro/Cellular)

The biological activities of this compound derivatives are dictated by specific structural features, as revealed by in vitro and cellular studies. For example, the presence of a catechol group (a dihydroxy functionality) on the coumarin ring is a key determinant for Mcl-1 inhibitory activity. nih.gov Methylation of this catechol group significantly reduces this activity. nih.gov

Furthermore, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhances Mcl-1 inhibitory capacity, while a hydrophilic group in the same position is detrimental. nih.gov The position of substituents also plays a critical role. For instance, in a series of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone derivatives, the N-benzyl-N-methyl group in the para-position and the 6,7-dimethoxy substitution on the coumarin ring were found to confer the best anticholinesterase activity. acs.org

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of coumarin analogs with their biological activities. nih.gov These computational models help in predicting the activity of new compounds and in designing more potent derivatives. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) of coumarin derivatives are critical for their interaction with biological targets. Conformational analysis helps in understanding the preferred shapes of these molecules, which in turn influences their binding affinity to enzymes and receptors. nih.gov

Docking simulations are often used to predict the binding mode of coumarin derivatives within the active site of a target protein. mdpi.comacs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. For example, docking studies of 4-substituted coumarin derivatives have shown that they can bind to the active site of carbonic anhydrase IX, a potential target for anticancer drugs. mdpi.com The stereochemistry of the substituents can also have a profound impact on biological recognition, as different stereoisomers may exhibit vastly different biological activities.

In Vitro Biological Activity Investigations of 8 Acetyl 6,7 Dimethoxycoumarin

Antimicrobial Efficacy Against Microbial Strains (In Vitro Models)

Comprehensive studies detailing the antimicrobial efficacy of 8-Acetyl-6,7-dimethoxycoumarin are not available in the reviewed scientific literature. Research has been conducted on structurally similar coumarins, but direct data for this specific compound is absent. For context, related compounds such as scoparone (B1681568) (6,7-dimethoxycoumarin) have shown activity against various microbes. nih.govsigmaaldrich.comnih.govmdpi.com For instance, scoparone has been noted to inhibit the in vitro growth of several fungi, including Phytophthora citrophthora and Penicillium digitatum. sigmaaldrich.com Another related compound, 8-acetyl-7-hydroxycoumarin, was found to have activity against Vibrio cholerae. nih.govchemfaces.com However, these findings cannot be directly extrapolated to this compound.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

There are no specific research findings available that detail the in vitro antibacterial activity of this compound against gram-positive or gram-negative bacteria. Studies on other coumarin (B35378) derivatives have shown that the nature and position of substituents on the coumarin ring can significantly influence antibacterial activity. scielo.br

Antifungal Activity Against Pathogenic Fungi

Specific data from in vitro assays on the antifungal activity of this compound against pathogenic fungi could not be located in the available scientific literature. Research on other coumarins indicates that the presence of methoxy (B1213986) groups can contribute to antifungal properties. nih.govchemfaces.com For example, a study involving various coumarins showed that dimethoxy compounds exhibited strong activity against fungal strains like Trichophyton mentagrophytes and Rhizoctonia solani. chemfaces.com

Antioxidant Properties and Reactive Oxygen Species Scavenging (Cell-Free and Cellular Models)

Detailed investigations into the antioxidant and reactive oxygen species scavenging capabilities of this compound are not present in the reviewed literature. The antioxidant potential of coumarins is an active area of research, with many studies employing common assays to evaluate these properties. researchgate.netresearchgate.net

DPPH and ABTS Radical Scavenging Assays

No published studies were found that specifically report the results of 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound. These cell-free assays are standard methods for evaluating the radical scavenging potential of chemical compounds. tjpr.orgmdpi.comsld.cu

Cellular Antioxidant Activity Assays in Mammalian Cell Lines

There is no available data from cellular antioxidant activity (CAA) assays conducted on this compound in any mammalian cell lines. Such assays are used to determine antioxidant activity in a biologically relevant system, accounting for factors like cell uptake and metabolism. bmglabtech.comkamiyabiomedical.com

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory properties of coumarin derivatives have been a subject of significant research interest. Studies on related compounds provide insights into the potential mechanisms of this compound.

Research on various coumarin derivatives has demonstrated their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain coumarins have been shown to significantly reduce the production of NO and PGE2. nih.govacs.org This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, the enzymes responsible for the production of NO and PGE2, respectively. nih.govresearchgate.net

One study on 7-(2-oxoalkoxy)coumarins in LPS-induced J774 macrophages revealed that several derivatives inhibited NO production, with some exhibiting IC50 values as low as 21 µM. researchgate.net Similarly, an aqueous extract of Orixa japonica, containing coumarins, potently inhibited the production of NO and PGE2 in LPS-stimulated RAW 264.7 cells. bioline.org.br These findings suggest that the coumarin scaffold is a viable pharmacophore for the development of anti-inflammatory agents that target the production of these critical mediators.

Table 1: Inhibition of Pro-inflammatory Mediators by Coumarin Derivatives

Compound/ExtractCell LineInducerMediator InhibitedKey FindingsReference
7-(2-oxoalkoxy)coumarinsJ774 macrophagesLPSNitric Oxide (NO)Some derivatives showed over 50% inhibition at 100 µM, with the best inhibitors having an IC50 of 21 µM. researchgate.net
6-Methylcoumarin (B191867)RAW 264.7 macrophagesLPSNitric Oxide (NO), Prostaglandin E2 (PGE2)Concentration-dependent decrease in NO and PGE2 production. nih.gov
Aqueous Extract of Orixa japonicaRAW 264.7 cellsLPSNitric Oxide (NO), Prostaglandin E2 (PGE2)Potent inhibition of NO and PGE2 production. bioline.org.br
Indonesian Cassia Extract (containing coumarin)RAW 264.7 macrophagesLPSNitric Oxide (NO), Prostaglandin E2 (PGE2)Significant decrease in NO and PGE2 levels. nih.gov

In addition to inhibiting pro-inflammatory mediators, coumarins have been shown to modulate the production of inflammatory cytokines. In TNF-α-treated human keratinocyte HaCaT cells, 7,8-dimethoxycoumarin (B190902) (a related compound) inhibited the production of interleukin-6 (IL-6). mdpi.com This effect was associated with the suppression of the NF-κB and MAPK signaling pathways. mdpi.com

Similarly, in LPS-stimulated RAW 264.7 macrophages, 6-methylcoumarin was found to decrease the levels of TNF-α and IL-6 in a concentration-dependent manner. nih.gov At a concentration of 500 µM, it reduced TNF-α and IL-6 expression by 32.8% and 73.1%, respectively. nih.gov Studies on scopoletin (B1681571), another coumarin, have also shown its ability to suppress the production of pro-inflammatory cytokines like IL-1β and IL-6. researchgate.net These findings highlight the potential of the coumarin structure to mitigate inflammatory responses by downregulating the production of key cytokines.

Table 2: Modulation of Inflammatory Cytokines by Coumarin Derivatives

Compound/ExtractCell LineInducerCytokine(s) ModulatedKey FindingsReference
7,8-DimethoxycoumarinHaCaT cellsTNF-αInterleukin-6 (IL-6)Inhibited IL-6 production in a concentration-dependent manner. mdpi.com
6-MethylcoumarinRAW 264.7 macrophagesLPSTNF-α, IL-6, IL-1βSignificantly decreased cytokine levels in a concentration-dependent manner. nih.gov
ScopoletinIn vitro models-IL-1β, IL-6Suppressed the production of these pro-inflammatory cytokines. researchgate.net
Indonesian Cassia Extract (containing coumarin)RAW 264.7 macrophagesLPSTNF-α, IL-6, IL-1βSignificantly decreased the levels of these pro-inflammatory cytokines. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

Cytotoxic and Antiproliferative Activities in Cancer Cell Lines (In Vitro)

The cytotoxic and antiproliferative effects of coumarin derivatives against various cancer cell lines have been extensively studied. While direct data on this compound is limited, research on structurally similar compounds provides valuable insights.

For example, a study on coumarin-indole hybrids, synthesized from 3-acetyl-6,7-dimethoxycoumarin, demonstrated cytotoxic activity against several cancer cell lines. phcogj.com Another related compound, 6,7-dimethoxycoumarin, was found to inhibit the proliferation of K562 human chronic myelogenous leukemia cells. semanticscholar.org However, in a different study, 6,7-dimethoxycoumarin did not show significant antiproliferative effects on a panel of cancer cell lines, including MDA-MB-231, at the concentrations tested. nih.gov This highlights the variability in activity that can arise from even small structural modifications.

LASSBio-2208, a coumarin derivative, exhibited moderate cytotoxic potency against the MCF-7 breast cancer cell line with an IC50 of 23 µM, and more significant effects against leukemia cell lines. mdpi.com Citropten (5,7-dimethoxycoumarin) was shown to inhibit the proliferation of A375, MCF-7, PC3, and SW620 cancer cells, although at higher concentrations (IC50s = 250-325 µM). caymanchem.com

Table 3: Cytotoxic and Antiproliferative Activity of Coumarin Derivatives

Compound/HybridCell Line(s)ActivityIC50 Values (if available)Reference
Coumarin-Indole Hybrids (derived from 3-acetyl-6,7-dimethoxycoumarin)Various cancer cell linesCytotoxicNot specified phcogj.com
6,7-DimethoxycoumarinK562 (Chronic Myelogenous Leukemia)AntiproliferativeNot specified semanticscholar.org
6,7-DimethoxycoumarinMDA-MB-231, othersNo significant antiproliferative effect> 100 µM nih.gov
LASSBio-2208MCF-7, CCRF-CEM, MOLT-4CytotoxicMCF-7: 23 µM, CCRF-CEM: 8.54 µM, MOLT-4: 7.15 µM mdpi.com
Citropten (5,7-dimethoxycoumarin)A375, MCF-7, PC3, SW620Antiproliferative250-325 µM caymanchem.com

The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Several coumarin derivatives have been shown to induce apoptosis in cancer cells through various pathways. For instance, some coumarins trigger apoptosis through the activation of caspases, which are key executioners of the apoptotic process. researchgate.net The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. frontiersin.org

Studies on related compounds have shown that they can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. frontiersin.org Furthermore, the activation of effector caspases, such as caspase-3, has been observed following treatment with certain coumarin derivatives. researchgate.net

In addition to inducing apoptosis, some coumarin derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. This prevents cancer cells from dividing and growing. For example, 6,7-dimethoxycoumarin has been reported to upregulate the expression of p27, which in turn inhibits the phosphorylation of CDK4/6, leading to cell cycle arrest. semanticscholar.org

Other coumarins, such as scopoletin and esculetin, have also been shown to induce cell cycle arrest. researchgate.net Citropten (5,7-dimethoxycoumarin) has been found to cause cell cycle arrest at the G1 phase in several cancer cell lines. caymanchem.com A different coumarin derivative demonstrated the ability to arrest the cell cycle at the G2/M phase in MCF-7 cells. researchgate.net These findings suggest that the coumarin scaffold can be modified to target different phases of the cell cycle.

For example, scoparone (6,7-dimethoxycoumarin) has been shown to suppress the migration of platelet-derived growth factor (PDGF)-BB-induced rat aortic smooth muscle cells in a scratch assay. caymanchem.com Another coumarin, aesculetin, has been reported to inhibit the migration of THP-1 human leukemia cells. nih.gov These findings suggest that the coumarin core structure may have the potential to be developed into agents that can inhibit cancer cell motility.

Cell Cycle Arrest Mechanisms

Enzyme Modulation and Inhibition Profiles (In Vitro Biochemical Assays)

The core coumarin structure is a versatile scaffold that has been extensively modified to explore a wide range of biological activities. The enzymatic inhibitory potential of coumarins is a significant area of research, with many derivatives showing potent effects on various enzyme systems.

Inhibition of Key Metabolic Enzymes (e.g., Cholinesterases, Monoamine Oxidases)

To date, specific inhibitory data for this compound against cholinesterases and monoamine oxidases has not been reported. However, extensive research on its parent compound, 6,7-dimethoxycoumarin (scoparone), and other related derivatives provides valuable insights.

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. Several studies have demonstrated that coumarin derivatives can act as cholinesterase inhibitors.

Derivatives of 6,7-dimethoxycoumarin have been shown to exhibit noteworthy AChE inhibitory activity. For instance, synthetic hybrids incorporating the 6,7-dimethoxycoumarin scaffold have demonstrated potent inhibition of AChE. innovareacademics.insci-hub.semdpi.comjocpr.com One of the most potent compounds identified in a study was a 6,7-dimethoxy-3-substituted coumarin derivative, which displayed an exceptionally high affinity for AChE with an IC50 value of 0.236 nM and remarkable selectivity over BChE. mdpi.comjocpr.com

Structure-activity relationship (SAR) studies suggest that the substitution pattern on the coumarin ring is crucial for inhibitory potency. Generally, 6,7-dimethoxycoumarin derivatives are reported to have superior AChE inhibition compared to other substitution patterns. sci-hub.se The presence of bulky substituents at various positions can influence activity, and substitutions at the C-8 position have been shown to be a key determinant of inhibitory action. nih.govfrontiersin.org For example, some studies have reported that larger substituents at position 8 can increase the inhibitory activity against AChE. nih.govresearchgate.net This suggests that the 8-acetyl group in this compound could potentially contribute to or modulate cholinesterase inhibitory activity.

Monoamine Oxidase Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative disorders like Parkinson's disease. Coumarins have been identified as promising MAO inhibitors.

While direct data for this compound is absent, its structural relative, scopoletin (7-hydroxy-6-methoxycoumarin), has been shown to inhibit MAO in a dose-dependent manner. researchgate.netnih.gov SAR studies on coumarins as MAO inhibitors indicate that the substitution pattern significantly influences both potency and selectivity. researchgate.netscienceopen.comscienceopen.com For instance, substitution at position 7 of the coumarin scaffold has been found to be favorable for MAO-B inhibition. researchgate.net The nature of the substituent at various positions on the coumarin ring, including its lipophilicity and electronic properties, plays a major role in determining the inhibitory activity against MAO-A and MAO-B. scienceopen.comscienceopen.comresearchgate.net Given that the core 6,7-dimethoxy substitution is present, the addition of an acetyl group at the C-8 position could influence the interaction with the active site of MAO enzymes.

CompoundEnzymeInhibitory Activity (IC50)Reference
This compoundAChE, BChE, MAO-A, MAO-BData not availableN/A
6,7-dimethoxy-3-substituted coumarin derivativeAChE0.236 nM mdpi.comjocpr.com
ScopoletinMAO19.4 µg/mL researchgate.net
Halogenated coumarin–chalcone (B49325) (CC2)MAO-B0.51 µM acs.org
Halogenated coumarin–chalcone (CC2)BChE7.00 µM acs.org

Modulation of Kinase and Phosphatase Activities

There are no specific studies on the effect of this compound on kinase and phosphatase activities. However, research on scoparone (6,7-dimethoxycoumarin) has revealed significant modulatory effects on these enzymes.

Kinase Modulation:

Scoparone has been shown to inhibit protein tyrosine kinase activity. nih.gov This inhibition is thought to be one of the mechanisms behind its immunosuppressive effects. nih.gov Furthermore, scoparone can modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2). ebi.ac.uk It has also been found to inhibit the phosphorylation of CDK4 and CDK6 in cancer cells. semanticscholar.org In the context of osteogenesis, scoparone promotes the canonical BMP2-Smad1/5/8 signaling pathway and induces the non-canonical BMP2-MAPKs pathway. nih.govnih.gov

Phosphatase Modulation:

Scoparone has been observed to promote alkaline phosphatase (ALP) activity during osteoblast differentiation. nih.govnih.govgoogle.com More recently, it has been shown to upregulate the expression of Mitogen-activated protein kinase phosphatase-3 (MKP-3), which in turn plays a role in regulating the expression of PD-L1 in breast cancer cells. researchgate.net

CompoundEnzyme/PathwayEffectReference
This compoundKinases/PhosphatasesData not availableN/A
6,7-dimethoxycoumarin (Scoparone)Protein Tyrosine KinaseInhibition nih.gov
MAPKs (p38, ERK1/2)Inhibition of phosphorylation ebi.ac.uk
Alkaline Phosphatase (ALP)Promotes activity nih.govnih.govgoogle.com
Mitogen-activated protein kinase phosphatase-3 (MKP-3)Upregulates expression researchgate.net

Receptor Binding Assays (In Vitro)

Currently, there is no published data available from in vitro receptor binding assays for this compound.

While studies on other coumarin derivatives have been conducted in the context of receptor binding, such as for the vascular endothelial growth factor receptor 1 (VEGFR1), these are not directly transferable to predict the binding profile of this compound at common neurological or metabolic receptors. mdpi.com Molecular docking studies have been performed on derivatives of 6,7-dimethoxycoumarin to predict their binding to targets like TNF-α, but these are computational predictions and not experimental binding assays. nih.gov Therefore, the receptor binding profile of this compound remains an area for future investigation.

Mechanistic Insights into the Cellular and Molecular Actions of 8 Acetyl 6,7 Dimethoxycoumarin

Target Identification and Validation at the Molecular Level (In Vitro, Cell-based Studies)

Emerging research is beginning to shed light on the molecular interactions of 8-Acetyl-6,7-dimethoxycoumarin, a natural coumarin (B35378) derivative. While comprehensive data remains under investigation, initial studies have focused on identifying its presence in complex biological mixtures and laying the groundwork for understanding its molecular targets.

Protein-Ligand Interaction Studies and Binding Affinity Assessments

A review of the current scientific literature did not yield specific studies detailing protein-ligand interactions or binding affinity assessments for this compound. While molecular docking and binding affinity studies have been conducted for structurally related coumarins, such as 6,7-dimethoxycoumarin derivatives nih.gov, this specific data for the 8-acetylated form is not yet available. Future research, potentially employing techniques like molecular docking, surface plasmon resonance, or isothermal titration calorimetry, will be crucial to identify specific protein targets and quantify the thermodynamics and kinetics of these interactions.

Omics Approaches (e.g., Proteomics, Metabolomics) for Pathway Elucidation

Metabolomics, a key 'omics' approach, has been instrumental in the identification of this compound in plant extracts. One study utilizing Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) successfully profiled the coumarin content in extracts from Zanthoxylum zanthoxyloides, identifying this compound among numerous other metabolites. This type of widely targeted metabolomics is a critical first step in pathway elucidation, establishing the presence and relative abundance of the compound within a biological system.

However, studies employing proteomics or further metabolomics analyses specifically designed to elucidate the downstream cellular pathways modulated by isolated this compound are not yet present in the reviewed literature. Such studies would be invaluable for connecting the presence of the compound to functional changes in protein expression and metabolic networks.

Interactive Data Table: Identification of this compound in a Metabolomics Study

Compound IdentifiedRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Source OrganismAnalytical Method
This compound21.4249.1115.2Zanthoxylum zanthoxyloidesLC-MS/MS

Cellular Signaling Pathway Modulation

The influence of coumarin derivatives on major cellular signaling pathways is an area of intense research. However, specific investigations into the effects of this compound on these pathways are currently limited. Information from related compounds suggests potential activities, but direct evidence for the 8-acetylated form is required for confirmation.

NF-κB Pathway Inhibition and Downstream Effects

There are no specific studies in the reviewed scientific literature that investigate the direct effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While other coumarins, like 7,8-dimethoxycoumarin (B190902) and various chalcone (B49325) derivatives, have been shown to inhibit the NF-κB pathway researchgate.netresearchgate.net, it is not yet known if this compound shares this activity. Research is needed to determine if it can modulate key steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB subunits.

MAPK/ERK Signaling Pathway Modulation

Direct evidence detailing the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway by this compound is not available in the current body of scientific literature. Studies on related compounds, such as 7,8-dimethoxycoumarin, have indicated interference with the phosphorylation of ERK researchgate.net. However, dedicated studies are necessary to confirm whether this compound influences the phosphorylation status and activity of key MAPK/ERK pathway components.

PI3K/Akt/mTOR Pathway Regulation

A review of the available literature reveals a lack of specific research on the regulatory effects of this compound on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases mdpi.comnih.gov. While some natural compounds are known to target this pathway windows.net, the specific role, if any, of this compound in modulating the phosphorylation of key proteins like Akt and mTOR remains to be elucidated through future cell-based assays.

Gene Expression Regulation (Transcriptomic Analysis in Cell Lines)

No studies reporting the transcriptomic analysis of cell lines treated with this compound were identified. Consequently, there is no data available on the differential gene expression patterns or the gene regulatory networks that might be affected by this compound. Research on related coumarin derivatives sometimes includes gene expression studies, but this information is not directly applicable to the acetylated form . For instance, transcriptomic analyses are a common method to assess changes in gene expression in response to various compounds, involving techniques like microarray or RNA-sequencing to identify up- or down-regulated genes. oncotarget.comscielo.brrsc.orgijstemcell.com However, no such data exists for this compound.

Mitochondrial Function and Bioenergetic Effects (Cell-based Assays)

There is no available research from cell-based assays that investigates the effects of this compound on mitochondrial function and bioenergetics. Key parameters such as mitochondrial membrane potential, oxygen consumption rates, and ATP production, which are typically evaluated using specific assays, have not been reported for this compound. nih.govnih.gov While some studies explore the impact of other coumarins on mitochondrial activity, these findings cannot be extrapolated to this compound without direct experimental evidence. researchgate.net

Autophagy and Lysosomal Pathway Modulation in Cellular Systems

Similarly, a thorough literature search found no studies detailing the modulation of autophagy and lysosomal pathways by this compound in cellular systems. The processes of autophagosome formation, maturation, and fusion with lysosomes, which are critical for cellular homeostasis, have not been investigated in the context of this specific compound. While some natural compounds, including other coumarins, have been shown to influence these pathways, no such role has been documented for this compound. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methods for 8 Acetyl 6,7 Dimethoxycoumarin

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of 8-Acetyl-6,7-dimethoxycoumarin. By providing a highly accurate mass measurement, HRMS can distinguish the compound from other isomers or molecules with the same nominal mass. Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), often utilizing a Quadrupole Time-of-Flight (QToF) analyzer, are employed for the targeted screening and identification of this compound, even in complex matrices like plant extracts and essential oils. neliti.comrsc.org

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ of this compound has a precursor ion at an m/z of 249.1. nih.gov Subsequent fragmentation provides characteristic product ions that are crucial for structural confirmation. This level of specificity is vital for metabolite identification studies and for distinguishing it from structurally similar coumarins. nih.govbvsalud.org The use of atmospheric pressure chemical ionization (APCI) has been noted as a particularly effective ionization source for coumarins in LC-MS analyses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of every proton and carbon atom in the molecule, confirming the connectivity and substitution pattern.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum displays characteristic signals for the aromatic proton, the vinylic protons of the α-pyrone ring, the two methoxy (B1213986) groups, and the acetyl methyl group. chemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound will show distinct signals for the two carbonyl carbons (one from the lactone and one from the acetyl ketone), the carbons of the aromatic and pyrone rings, and the carbons of the two methoxy and acetyl methyl groups. chemicalbook.com

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound. (Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. The data below is a representative compilation.)

Atom Position Chemical Shift (δ, ppm) Multiplicity
H-3 ~6.2-6.4 d
H-4 ~7.6-7.8 d
H-5 ~6.9-7.1 s
6-OCH₃ ~3.95 s
7-OCH₃ ~3.92 s

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound. (Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. The data below is a representative compilation.)

Atom Position Chemical Shift (δ, ppm)
C-2 ~160.5
C-3 ~113.0
C-4 ~143.0
C-4a ~112.0
C-5 ~108.0
C-6 ~149.0
C-7 ~152.0
C-8 ~120.0
C-8a ~145.0
6-OCH₃ ~56.5
7-OCH₃ ~56.2
8-C OCH₃ ~197.0

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the vinylic protons H-3 and H-4 on the pyrone ring. ceon.rs

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum. ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key HMBC correlations would include those from the methoxy protons to their attached aromatic carbons (C-6 and C-7) and from the acetyl protons to the acetyl carbonyl carbon and the C-8 aromatic carbon. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It is valuable for confirming stereochemistry and conformation. A NOESY spectrum would show correlations between the acetyl protons and the H-5 proton, as well as between the methoxy protons and their neighboring aromatic protons, confirming their relative positions on the benzene (B151609) ring. ceon.rs

1D NMR (¹H, ¹³C)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. chemicalbook.com

The IR spectrum of this compound provides a distinct molecular fingerprint. Key absorption bands confirm the presence of the different functional groups. ijarbs.com Raman spectroscopy offers complementary information, particularly for non-polar bonds and the aromatic system. nih.govresearchgate.net

Interactive Table 3: Key Vibrational Frequencies for this compound.

Wavenumber (cm⁻¹) Functional Group Assignment
~1720-1740 C=O stretch (α-pyrone, lactone)
~1680-1700 C=O stretch (acetyl ketone)
~1600-1620 C=C stretch (aromatic and pyrone)
~1200-1300 C-O-C stretch (aryl ether)
~1000-1100 C-O-C stretch (ether)

X-ray Crystallography for Solid-State Structure Determination (If applicable)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state by mapping electron density from the diffraction pattern of a single crystal. At present, a search of the published scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound.

Advanced Chromatographic Techniques for Purity Assessment and Quantification in Complex Research Matrices (Non-biological)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and LC-MS, are the methods of choice for assessing the purity of this compound and for its quantification in various non-biological research matrices. researchgate.net

A targeted LC-MS/MS method has been developed for the screening and quantification of numerous coumarins, including the 8-acetyl derivative. nih.gov Such methods offer high sensitivity and selectivity. The separation is typically achieved on a reversed-phase column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient. nih.govbvsalud.org Detection can be performed using a Diode Array Detector (DAD) for UV-Vis absorbance or, for higher specificity and lower detection limits, a mass spectrometer. researchgate.netresearchgate.net

Interactive Table 4: Example of LC-MS/MS Parameters for the Analysis of this compound. nih.gov

Parameter Value/Description
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column Reversed-phase (e.g., C18)
Mobile Phase Water/Acetonitrile gradient
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
Retention Time (tR) 21.4 min (under specific reported conditions)
Precursor Ion [M+H]⁺ (m/z) 249.1

These validated chromatographic methods are essential for quality control, ensuring the compound's identity and purity before its use in further research applications.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarins, including this compound. The choice of detector is critical and is often dictated by the concentration of the analyte and the complexity of the sample matrix.

Reversed-phase HPLC is the most common approach for separating coumarin (B35378) derivatives. nih.gov This method's sensitivity and selectivity are significantly enhanced when coupled with detectors like Ultraviolet-Visible (UV-Vis) or mass spectrometry (MS). nih.gov While UV detection is robust, it may lack the sensitivity for concentrations below 10 mg/L. nih.gov For lower concentrations, typically in the µg/L to 10 mg/L range, LC-MS is the preferred method. nih.gov

Commonly used detectors in HPLC fall into two categories: universal and selective. americanpharmaceuticalreview.com Universal detectors, such as refractive index detectors, measure a bulk property difference between the mobile phase and the analyte. americanpharmaceuticalreview.com Selective detectors, like UV-Vis absorbance detectors, respond to a specific property of the solute itself. americanpharmaceuticalreview.com For enhanced sensitivity, especially for fluorescent compounds or those that can be derivatized with a fluorescent tag, a fluorescence detector can be employed, offering up to 1,000 times better sensitivity than UV detection. separationmethods.comwaters.com

A study detailing the simultaneous determination of 12 coumarins in bamboo leaves utilized an HPLC-UV method. While this compound was not among the detected compounds in the studied species, the methodology, which included purification by Florisil SPE, demonstrates a standard approach for coumarin analysis. researchgate.net

Table 1: HPLC Parameters for Coumarin Analysis

Parameter Details Reference
Column Restek Raptor Biphenyl (100mm × 2.1mm, 2.7 µm) shimadzu.com
Mobile Phase A: Water with 5mM Ammonium formate; B: Methanol with 5mM Ammonium formate shimadzu.com
Flow Rate 0.4 mL/min shimadzu.com
Gradient 5% B (0-0.5min) -> 50% B (1min) -> 99% B (8-9min) -> 5% B (9.01-11min) shimadzu.com
Injection Volume 1 µL shimadzu.com
Column Temperature 40°C shimadzu.com

| Detector | UV/Visible, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS) | nih.govamericanpharmaceuticalreview.comwaters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (If applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, for relatively polar or heat-labile compounds like many coumarins, direct analysis by GC-MS can be challenging. shimadzu.com To overcome these limitations, derivatization is often employed. This process chemically modifies the compound to increase its volatility and thermal stability, making it suitable for GC analysis. slideshare.net

For instance, the analysis of monodemethylated metabolites of 6,7-dimethoxycoumarin has been successfully performed using GC-MS. perflavory.com In the broader context of metabolite profiling, a common derivatization process involves a two-step reaction: first with methoxyamine hydrochloride in pyridine, followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This converts polar functional groups into less polar, more volatile trimethylsilyl (B98337) (TMS) derivatives.

While direct GC-MS application to this compound is not extensively documented, the known applications for similar coumarin structures suggest that with appropriate derivatization, GC-MS could be a viable analytical method. It is important to note that matrix effects can interfere with derivatization and analysis, potentially affecting quantification. mdpi.com

Hyphenated Techniques (e.g., LC-MS/MS, LC-DAD) for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry or diode array detectors, are indispensable for the comprehensive profiling of complex mixtures containing coumarins.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective method for detecting and quantifying coumarin derivatives, even at very low concentrations. nih.gov A targeted LC-MS/MS method was developed for screening 39 different coumarins, including this compound, in plant extracts and essential oils. nih.govresearchgate.net This method utilized a hybrid triple quadrupole/linear ion trap mass spectrometer with an atmospheric pressure chemical ionization (APCI) source, which is often preferred for coumarins over electrospray ionization (ESI). nih.govresearchgate.net In one study, this compound was identified with a retention time of 21.4 minutes, a precursor ion [M+H]⁺ of m/z 249.1, and a primary fragment ion of m/z 115.2. nih.gov

LC-DAD (Liquid Chromatography-Diode Array Detection) provides valuable spectral information in addition to chromatographic separation. An HPLC-DAD method was used to determine 19 constituents in Cimicifugae rhizoma, demonstrating its utility in the analysis of complex plant extracts. mdpi.com In a study on Citrus medica, a UPLC-DAD system was employed for the quantitative analysis of several compounds, with the DAD set to monitor specific wavelengths for different analytes. acs.org This highlights the ability of LC-DAD to simultaneously quantify multiple components based on their UV-Vis absorption spectra.

Another powerful hyphenated technique is LC-Q-TOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) . This method provides high-resolution mass data, enabling the accurate identification of compounds. A study on essential oils used an LCMS-QToF for the targeted screening of coumarins, confirming their presence within 4 ppm of their respective accurate masses. shimadzu.com

Table 2: LC-MS/MS Parameters for this compound

Parameter Value Reference
Retention Time (min) 21.4 nih.gov
Precursor Ion [M+H]⁺ (m/z) 249.1 nih.gov
Product Ion 1 (m/z) 115.2 nih.gov
Product Ion 2 (m/z) 56 nih.gov
Declustering Potential (V) 10.5 nih.gov
Entrance Potential (V) 14 nih.gov
Collision Energy (V) 43 nih.gov

| Collision Cell Exit Potential (V) | 4 | nih.gov |

Table 3: List of Compounds

Compound Name
3-Acetylcoumarin (B160212)
4-Bromomethyl-6,7-Dimethoxycoumarin
4-methylumbelliferyl-β-galactopyranoside
4-methylumbelliferyl-β-glucuronide
5,7-dimethoxycoumarin
6,7-dimethoxycoumarin
This compound
8-Acetyl-6-hydroxy-7-methoxycoumarin
Bergapten
Cinnamic acid
Coumarin
Daphnetin-7-methylether
Diosmin
Ferulic acid
Hesperidin
Herniarin
Imperatorin
Isoferulic acid
Isopimpinellin
Marmesin
Melilotoside
Psoralen
Scopoletin (B1681571)
Umbelliferone
Vicenin

Computational Chemistry and Cheminformatics Studies of 8 Acetyl 6,7 Dimethoxycoumarin

Molecular Docking Simulations for Target Binding Prediction and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Acetyl-6,7-dimethoxycoumarin and related compounds, docking simulations are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

Research on coumarin (B35378) derivatives has shown their potential to interact with a variety of enzymes. For instance, studies on coumarin analogs have identified them as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. researchgate.netnih.gov Docking studies of 6,7-dimethoxycoumarin derivatives have revealed that these molecules can bind within the active site gorge of AChE. nih.gov The binding is often stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. plos.orgvolkamerlab.org

For example, in a study of coumarin derivatives targeting cholinesterases, the compounds were docked into the active site of AChE. The analysis of the binding mode revealed that the coumarin nucleus fits into the enzyme's active site, with substituents influencing the binding affinity. researchgate.net Similarly, docking studies on other coumarin derivatives against targets like cyclooxygenase (COX) enzymes have helped to visualize the binding poses and interactions, such as hydrogen bonding and arene-cation interactions, within the active site. researchgate.net

The binding affinity, often expressed as a binding energy (kcal/mol), provides a quantitative measure of the interaction strength. Lower binding energies typically indicate a more stable complex.

Table 1: Example of Molecular Docking Data for Coumarin Derivatives Against Various Targets

Compound Type Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Coumarin Sulfonate Tyrosinase -8.0 Not specified
Coumarin Sulfonate Pancreatic Lipase Not specified Not specified
Coumarin Derivative Acetylcholinesterase (AChE) -12.096 Not specified

Note: The data in this table is illustrative of typical findings for coumarin derivatives from various studies and may not be specific to this compound itself. nih.govrsc.orgdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design of New Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency.

For coumarin derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as antioxidant and enzyme inhibitory effects. physchemres.orgscispace.com These studies typically involve calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

A typical QSAR study on coumarins as free radical scavengers identified several key descriptors that influence their antioxidant activity. physchemres.orgscispace.com These included the hydrogen-bond donor count (HBDCount), an autocorrelation descriptor (AATS3e), and the molecular weight (MW). physchemres.orgscispace.com The developed models showed good statistical quality, with high correlation coefficients (R²) and predictive ability (Q²), indicating their reliability for predicting the activity of similar compounds. physchemres.orgscispace.com

In another study focusing on 3-substituted 4-anilino coumarin derivatives as anti-tumor agents, a QSAR model was developed that linked the compound's activity (log IC50) to specific atomic charges (qC1, qC8, qC13, qC15) and the energy gap (ΔE). scientific.net Such models provide valuable insights into which parts of the molecule are most important for its biological function and can be modified to improve activity.

Table 2: Example of Descriptors and Statistical Parameters from a QSAR Study on Coumarins

Model Parameter Value Description
R 0.938 Correlation Coefficient
0.879 Coefficient of Determination
0.845 Cross-validated R²
R²_pred 0.700 Predictive R² for external test set

Note: This table represents example data from a QSAR study on coumarin derivatives to illustrate the concept. physchemres.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to study the dynamics of their interaction. mdpi.com

When a coumarin derivative is docked into a protein's binding site, MD simulations can be run on the resulting complex. These simulations can confirm whether the ligand remains stably bound in its initial pose or if it undergoes significant conformational changes. plos.org Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which measures their structural stability over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major structural changes. nih.gov

Prediction of ADME Properties (In Silico Models, excluding human data)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential as a therapeutic agent. In silico models provide a rapid and cost-effective way to predict these properties from a molecule's structure, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.netiapchem.org

Various computational tools, such as SwissADME and preADMET, are used to predict the ADME properties of compounds like this compound. dergipark.org.trjchr.org These tools calculate a range of physicochemical and pharmacokinetic parameters.

Absorption: Predictions for properties like human intestinal absorption (HIA) and Caco-2 cell permeability can indicate how well a compound might be absorbed after oral administration. Many coumarin derivatives are predicted to have good intestinal absorption. dergipark.org.trjchr.org

Distribution: Parameters such as blood-brain barrier (BBB) permeability and plasma protein binding are predicted. The ability to cross the BBB is crucial for drugs targeting the central nervous system.

Metabolism: In silico models can predict whether a compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is important for assessing potential drug-drug interactions. jchr.org

Excretion: While direct prediction of excretion pathways is complex, properties like water solubility (Log S) can provide an indication.

Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated. jchr.org These rules assess whether a compound has physicochemical properties consistent with those of known orally active drugs.

Table 3: Predicted ADME Properties for a Representative Coumarin Derivative

Property Predicted Value/Classification Significance
Gastrointestinal (GI) Absorption High Good potential for oral absorption
Blood-Brain Barrier (BBB) Permeant Yes/No (Varies by derivative) Indicates potential for CNS activity
CYP2D6 Inhibitor No Low risk of specific drug-drug interactions
Lipinski's Rule of Five 0 Violations Good drug-like properties

Note: This table shows representative predicted ADME data for coumarin derivatives based on computational models. jchr.orgeijppr.com

Virtual Screening for Identification of Novel Bioactive Scaffolds with Similar Properties

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to find new molecules with a similar bioactive profile to a known compound like this compound or to discover novel scaffolds that could serve as starting points for drug design.

One common approach is pharmacophore-based virtual screening. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. By creating a pharmacophore model based on the structure of this compound or other active coumarins, researchers can screen databases to find other molecules that fit this model. nih.gov

Structure-based virtual screening, which involves docking large numbers of compounds into the binding site of a target protein, is another powerful method. For example, a library of coumarin derivatives can be screened against a target like the NLRP3 inflammasome to identify potential inhibitors. nih.gov The top-scoring compounds, or "hits," can then be selected for further computational analysis, such as MD simulations, and eventual experimental testing.

A study on coumarin derivatives as potential dual inhibitors of α-glucosidase and α-amylase used virtual screening to identify promising candidates from a library of compounds. mdpi.com This process led to the identification of novel coumarin-like compounds with predicted high binding affinities for both enzymes. mdpi.com This demonstrates the power of virtual screening to explore chemical space and identify novel bioactive scaffolds based on the properties of a known class of compounds.

Future Perspectives and Research Challenges for 8 Acetyl 6,7 Dimethoxycoumarin in Academic Research

Elucidating Novel Biological Targets and Undiscovered Mechanisms of Action

A primary area of future research will be the identification of novel biological targets for 8-acetyl-6,7-dimethoxycoumarin. While the broader class of coumarins is known to interact with a variety of enzymes and receptors, the specific targets of this derivative remain largely uncharacterized. nih.govresearchgate.net For instance, other dimethoxy-substituted coumarins like scoparone (B1681568) (6,7-dimethoxycoumarin) have been shown to affect signaling pathways such as the MAPK pathway and inhibit STAT3 activity. selleckchem.comresearchgate.net Citropten (5,7-dimethoxycoumarin) has demonstrated anti-proliferative effects and influences the NFκB and MAPK signaling pathways. medchemexpress.com Investigating whether this compound shares these targets or possesses unique ones is a critical research question.

Future studies should employ a combination of computational and experimental approaches. Molecular docking simulations could predict potential binding sites on various proteins, which can then be validated through in vitro binding assays. Techniques like affinity chromatography-mass spectrometry could help identify binding partners in cell lysates. Furthermore, transcriptomic and proteomic analyses of cells treated with the compound can reveal changes in gene and protein expression, offering clues about the pathways it modulates.

Developing Advanced and Sustainable Synthetic Methodologies for Complex Derivatives

While the synthesis of coumarin (B35378) derivatives is well-established through reactions like the Pechmann, Perkin, and Knoevenagel condensations, there is a continuous need for more advanced and sustainable methods. wjpls.orgrjptonline.org The synthesis of 8-acetyl-7-hydroxy-4-methoxycoumarin has been achieved through a Fries rearrangement. japsonline.com A key challenge is the development of synthetic routes that are not only efficient but also environmentally friendly, utilizing greener solvents and catalysts.

Future research could focus on microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, as has been demonstrated for other coumarin derivatives. phcogj.com Flow chemistry presents another promising avenue for the continuous and scalable production of this compound and its analogs. Moreover, exploring biocatalysis, using enzymes to perform specific synthetic steps, could lead to highly selective and sustainable production methods. The development of novel derivatives by modifying the acetyl and methoxy (B1213986) groups could lead to compounds with enhanced biological activity. phcogj.com

Exploring Synergistic Effects with Other Bioactive Compounds (In Vitro Studies)

The concept of molecular hybridization, where two or more bioactive scaffolds are combined, has gained traction in drug discovery. phcogj.com Investigating the synergistic effects of this compound with other known bioactive compounds in vitro is a promising research direction. For example, combining it with established anticancer drugs could potentially enhance their efficacy or overcome resistance mechanisms.

In vitro studies using various cell lines (e.g., cancer, bacterial, fungal) can be designed to assess synergy. Checkerboard assays are a standard method to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy, additivity, or antagonism between two compounds. For instance, studies on other coumarins have explored their combined effects with chemotherapeutic agents. mdpi.com Future research should systematically screen combinations of this compound with a library of bioactive molecules to identify promising synergistic pairs for further development.

Addressing Challenges in Compound Delivery Systems for Enhanced Cellular Efficacy (In Vitro Cell Models)

A significant hurdle for many bioactive compounds, including coumarins, is their poor solubility and bioavailability, which can limit their efficacy in cellular models. mdpi.com Developing effective delivery systems for this compound is crucial to enhance its cellular uptake and activity in in vitro settings.

Future research should focus on formulating the compound into various nano-delivery systems, such as liposomes, nanoparticles, and micelles. These formulations can improve solubility, protect the compound from degradation, and facilitate its transport across cell membranes. The efficacy of these delivery systems can be evaluated in various in vitro cell models. For example, the uptake of fluorescently labeled nanoparticles carrying the compound can be visualized and quantified using confocal microscopy and flow cytometry. The enhanced biological effect, such as increased cytotoxicity in cancer cells, can be measured using standard cell viability assays.

Identifying Research Gaps and Future Directions in Methoxy-Substituted Coumarin Chemistry

The chemistry of methoxy-substituted coumarins is a rich field with ongoing research. walisongo.ac.idbohrium.com However, several research gaps and future directions can be identified. A comprehensive understanding of the structure-activity relationships (SAR) of methoxy-substituted coumarins is still evolving. nih.gov While the antioxidant and other biological activities of various methoxy-coumarins have been studied, a systematic investigation comparing the effects of methoxy group positioning on the coumarin ring is needed. walisongo.ac.idresearchgate.net

Future research should aim to synthesize a comprehensive library of methoxy-substituted coumarin isomers and derivatives and screen them for a wide range of biological activities. This would provide valuable data for building robust SAR models. Furthermore, the metabolic fate of these compounds, particularly the role of O-demethylation by cytochrome P450 enzymes, warrants deeper investigation as it can significantly impact their bioactivity and clearance. jst.go.jp Finally, exploring the potential of these compounds as fluorescent probes for cellular imaging and diagnostics is an exciting and underexplored area. researchgate.netjmchemsci.com

Q & A

Q. What are the established methods for synthesizing 8-acetyl-6,7-dimethoxycoumarin in laboratory settings?

The synthesis typically involves functional group modifications of coumarin derivatives. A common approach is the acetylation of 6,7-dimethoxycoumarin using acetylating agents like acetic anhydride under controlled conditions. For example, optimized protocols include refluxing 6,7-dimethoxycoumarin with acetic anhydride and a catalytic acid (e.g., sulfuric acid) at 80–100°C for 4–6 hours, followed by purification via recrystallization . Key parameters include temperature control to prevent over-acetylation and solvent selection (e.g., dichloromethane or ethyl acetate) for efficient isolation.

Q. How can researchers validate the purity of this compound using chromatographic techniques?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used:

  • TLC : Silica gel G plates with a mobile phase of dichloromethane:acetone (7:1 v/v). Visualization under UV light (254 nm) reveals distinct spots with Rf values ~0.45–0.55 .
  • HPLC : Reverse-phase C18 columns, isocratic elution with methanol:water (70:30 v/v), and UV detection at 280–320 nm. Retention times typically range from 8–12 minutes, depending on column specifications .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • UV-Vis Spectroscopy : Strong absorption bands at ~220 nm (π→π* transitions) and ~310 nm (n→π* transitions) confirm the coumarin core .
  • FT-IR : Peaks at 1720–1740 cm⁻¹ (acetyl C=O stretch) and 1600–1650 cm⁻¹ (coumarin lactone C=O) .
  • ¹H/¹³C NMR : Key signals include δ 2.6 ppm (acetyl CH₃), δ 3.8–4.0 ppm (methoxy groups), and δ 6.2–7.8 ppm (aromatic protons) .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation of coumarin derivatives be resolved?

Contradictions often arise from misassignment of methoxy or acetyl group positions. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to confirm substituent positions. For example, HMBC correlations between acetyl protons and C-8 can confirm acetylation sites .
  • Comparative Analysis : Cross-referencing with databases (e.g., CSEARCH-Robot-Referee) containing ~700,000 spectra to identify matching patterns. Structural revisions, such as distinguishing 6,7-dimethoxy from 6,8-dimethoxy isomers, rely on δ 55–60 ppm (¹³C methoxy) and δ 160–165 ppm (carbonyl lactone) shifts .

Q. What experimental designs are recommended for studying the biological activity of this compound?

  • Phytopathogen Resistance Assays : Test antifungal activity against Phytophthora spp. using agar diffusion methods. Concentrations of 50–200 µg/mL in DMSO are applied to fungal cultures, with inhibition zones measured after 48 hours .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2 or HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments .

Q. How do researchers address solubility challenges in pharmacological studies of this compound?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or nanoformulations (e.g., liposomes). For example, encapsulation in phosphatidylcholine liposomes (80–120 nm size) improves bioavailability in in vivo models .
  • Stability Testing : Monitor degradation under varying pH (4–9) and temperatures (4–37°C) via HPLC. Shelf-life is extended using lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Acetyl-6,7-dimethoxycoumarin
Reactant of Route 2
Reactant of Route 2
8-Acetyl-6,7-dimethoxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.